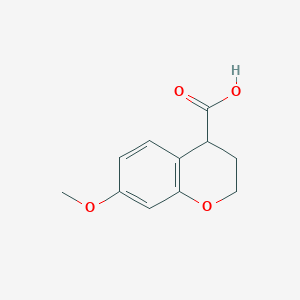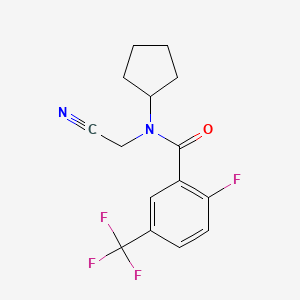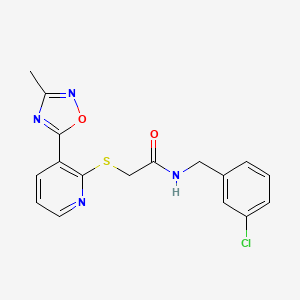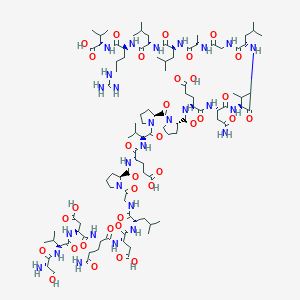
7-Methoxy-chroman-4-carboxylic acid
Übersicht
Beschreibung
7-Methoxy-chroman-4-carboxylic acid is a compound that belongs to the class of oxygen-containing heterocycles . It is a significant structural entity and acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds, which include 7-Methoxy-chroman-4-carboxylic acid . The review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The chroman-4-one framework, to which 7-Methoxy-chroman-4-carboxylic acid belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The synthesis of 4-chromanone-derived compounds, including 7-Methoxy-chroman-4-carboxylic acid, has been a focus of several studies . These studies aim to improve the methodologies of these compounds .Physical And Chemical Properties Analysis
Carboxylic acids, such as 7-Methoxy-chroman-4-carboxylic acid, exhibit strong hydrogen bonding between molecules . They therefore have high boiling points compared to other substances of comparable molar mass .Wissenschaftliche Forschungsanwendungen
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 7-Methoxy-chroman-4-carboxylic acid, serve as precursors for a variety of industrial chemicals and can be produced using engineered microbes. However, they become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, affecting cell membrane integrity and internal pH. Strategies to increase microbial robustness against such inhibition include metabolic engineering for enhanced tolerance and the use of appropriate exporters (Jarboe et al., 2013).
Syringic Acid: Biosynthesis, Pharmacological, and Industrial Importance
Syringic acid (SA), synthesized via the shikimic acid pathway in plants, demonstrates a wide range of therapeutic applications due to its strong antioxidant activity, which may be attributed to the presence of methoxy groups. SA's effectiveness in disease prevention and treatment is further supported by its ability to modulate enzyme activity and protein dynamics. Beyond its biomedical applications, SA has significant industrial uses in bioremediation and photocatalytic ozonation, showcasing the diverse applications of methoxy-substituted carboxylic acids like 7-Methoxy-chroman-4-carboxylic acid (Srinivasulu et al., 2018).
Antioxidant, Microbiological, and Cytotoxic Activity of Selected Carboxylic Acids
Research comparing the structural effects of carboxylic acids on their bioactivity reveals that structural differences, such as the number of hydroxyl groups and conjugated bonds, significantly impact their antioxidant, antimicrobial, and cytotoxic activities. This suggests the potential for structural modification of compounds like 7-Methoxy-chroman-4-carboxylic acid to enhance their biological activity and application in various scientific and industrial fields (Godlewska-Żyłkiewicz et al., 2020).
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams is critical for their utilization as precursors in bio-based plastics and other products. Research on solvents for liquid-liquid extraction (LLX) highlights the development of new solvents, including ionic liquids, and traditional systems with amines and organophosphorous extractants. These advancements in solvent technology enhance the efficiency and economic feasibility of extracting carboxylic acids, potentially benefiting the processing and application of compounds like 7-Methoxy-chroman-4-carboxylic acid (Sprakel & Schuur, 2019).
Safety And Hazards
According to the safety data sheet, 7-Methoxy-chroman-4-carboxylic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Zukünftige Richtungen
The chroman-4-one framework, to which 7-Methoxy-chroman-4-carboxylic acid belongs, has been the focus of several studies aiming to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is ongoing interest in this class of compounds, indicating potential future research directions.
Eigenschaften
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-7-2-3-8-9(11(12)13)4-5-15-10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSXHUGNVCALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-chroman-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)
![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B2447455.png)

![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)
![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)